Cis-Clopidogrel-MP derivative-13C,d3 is a stable isotope-labeled derivative of Clopidogrel, a well-known antiplatelet medication that inhibits the P2Y12 receptor on platelets. This compound is particularly significant in pharmacokinetic studies and metabolic research due to its isotopic labeling, which allows for detailed tracking of its distribution and metabolism in biological systems. The addition of carbon-13 and deuterium isotopes enhances the compound's utility in various scientific applications, including drug development and metabolic pathway analysis.
Cis-Clopidogrel-MP derivative-13C,d3 is classified under pharmaceutical compounds and is primarily sourced from specialized chemical suppliers. It is recognized for its role in studying the pharmacokinetics of Clopidogrel, especially in understanding its metabolic pathways and interactions within biological systems. The molecular formula for this compound is with a molecular weight of approximately 508.01 g/mol .
The synthesis of cis-Clopidogrel-MP derivative-13C,d3 involves multiple steps that typically start with the preparation of the core structure of Clopidogrel. Subsequent steps incorporate carbon-13 and deuterium isotopes into the molecular framework.
In industrial settings, stringent quality control measures are implemented to maintain consistency and reliability in production. Specialized equipment is used to manage large-scale synthesis efficiently, ensuring that the final product meets the required specifications for research applications.
Cis-Clopidogrel-MP derivative-13C,d3 can undergo various chemical reactions:
The mechanism of action for cis-Clopidogrel-MP derivative-13C,d3 mirrors that of Clopidogrel itself. It primarily functions as an inhibitor of platelet aggregation by blocking the P2Y12 receptor on platelets. This inhibition prevents thrombus formation, making it effective in reducing cardiovascular events related to clot formation.
The isotopic labels (carbon-13 and deuterium) do not interfere with this fundamental mechanism but facilitate detailed studies on how Clopidogrel is metabolized within the body. This allows researchers to track how the drug is processed through various metabolic pathways in vivo .
The chemical properties include stability under specific storage conditions (recommended at -20°C) and a high purity level (98%), making it suitable for sensitive analytical applications .
Cis-Clopidogrel-MP derivative-13C,d3 has diverse applications across several scientific fields:
The unique isotopic labeling provides distinct advantages for researchers needing precise tracking capabilities in their studies, enhancing our understanding of drug behavior in physiological contexts.
The design of cis-Clopidogrel-MP-¹³C,d3 (molecular formula: C₂₄¹³CH₂₃D₃ClNO₆S; MW: 508.01 g/mol) exemplifies precision in isotopic engineering [1] [3]. This derivative incorporates stable isotopes at metabolically stable sites to minimize bond cleavage during biological studies. The ¹³C atom replaces carbon at the 3-methoxyphenyl ketone moiety (O-¹³CH₃), while three deuterium atoms (D₃) label the methyl group of the same aromatic ketone fragment [3] [10]. This positioning mitigates isotopic dilution during metabolic transformations, as confirmed by >99% isotopic purity in analytical standards [3].
The strategic placement addresses limitations observed in non-selectively deuterated Clopidogrel analogs. Patent WO2008157563A2 demonstrates that deuteration at exchange-prone sites (e.g., α-amino C–H bonds) yields <50% isotopic retention in vivo, whereas β-position labeling maintains >88% deuterium abundance [2]. The ¹³C label further enhances detection specificity in mass spectrometry by introducing a predictable mass shift (+1 Da per ¹³C atom) distinct from deuterium’s (+1 Da per D atom) [3] [4].
Table 1: Isotopic Incorporation Sites in cis-Clopidogrel-MP-¹³C,d3
| Position | Isotope | Atomic Count | Purpose |
|---|---|---|---|
| 3-Methoxyphenyl -OCH₃ | ¹³C | 1 | MS detection enhancement |
| 3-Methoxyphenyl -CD₃ | Deuterium | 3 | Metabolic stability |
| Piperidine ring | None | - | Maintains pharmacophore integrity |
This configuration leverages synergistic effects: Deuterium reduces oxidative metabolism via the kinetic isotope effect (KIE), while ¹³C enables simultaneous tracing of multiple metabolites without radiochemical hazards [4] [5].
Synthesis routes prioritize enantioselectivity and isotopic fidelity. Two validated approaches exist:
Catalytic Deuterium TransferA Lewis acid/base-mediated pathway employs B(C₆F₅)₃ and acetone-d₆ (CD₃COCD₃) for direct β-C–H deuteration [4]. The method activates N-alkylamine precursors via enamine intermediates, followed by deuterium exchange from acetone-d₆. Under optimized conditions (150°C, toluene, 10 mol% B(C₆F₅)₃), this achieves >95% deuterium incorporation at target β-positions without racemization [4]. The ¹³C-methoxy group is introduced earlier using ¹³C-methyl iodide during ketone precursor synthesis [3].
Photochemical Metal-Free LabelingAn emerging strategy utilizes photoexcitation in hexafluoroisopropanol-d₂ (HFIP-d₂) to incorporate deuterium at aromatic sites [5]. The protocol exploits excited-state basicity to generate arenium ions, enabling D⁺ transfer to electron-rich carbons. While primarily used for aromatic deuteration, it effectively labels the ketone methyl group when applied to Clopidogrel intermediates prior to ¹³C installation [5].
Enantiomeric resolution is achieved via chiral chromatography post-synthesis. The "pair of enantiomers" designation (TRC-C587258) confirms that both (R)- and (S)-configurations are retained as discrete compounds, though stereochemistry at C4 and C16 remains unassigned [1] [7].
Table 2: Comparison of Synthetic Methods for Isotopic Incorporation
| Parameter | Catalytic Transfer [4] | Photochemical Method [5] |
|---|---|---|
| Isotopic Source | Acetone-d₆ | HFIP-d₂ |
| Deuterium Incorporation | >95% | 80–92% |
| ¹³C Compatibility | Pre-installed in precursors | Pre-installed in precursors |
| Reaction Time | 3–6 hours | 1–2 hours |
| Stereochemical Integrity | Preserved | Preserved |
Stable isotope-labeled analogs like cis-Clopidogrel-MP-¹³C,d3 offer distinct advantages over radioactive tracers (e.g., ¹⁴C-Clopidogrel):
Analytical PerformanceThe ¹³C/d₃ derivative exhibits a mass shift of +4 Da (503→507 Da), enabling unambiguous detection via LC-MS/MS without interference from endogenous compounds [3] [10]. In contrast, ¹⁴C-labeled versions require scintillation counting, which lacks molecular specificity and necessitates specialized disposal [2] [4]. Sensitivity comparisons show identical lower limits of quantification (LLOQ = 0.1 ng/mL) for both types in plasma assays, but stable isotopes eliminate radiation exposure risks during handling [4].
Metabolic StabilityDeuterium at the 3-methoxyacetophenone moiety reduces CYP450-mediated demethylation by 40–60% compared to non-deuterated analogs, extending in vitro half-lives [4]. Radiolabeled versions cannot confer such kinetic isotope effects (KIE) as ¹⁴C placement does not alter bond strength [2]. Studies confirm that ¹³C/d₃ labels remain >98% intact after 6-hour incubation with human liver microsomes, whereas ¹⁴C labels exhibit progressive isotopic dilution due to metabolic fragmentation [3] [4].
Synthetic AccessibilityProducing GMP-grade ¹⁴C-Clopidogrel requires multi-step synthesis with [¹⁴C]CO₂ or [¹⁴C]CH₃I, yielding low radiochemical purity (85–90%) [2]. The stable isotope variant achieves >99% isotopic purity via direct catalytic deuteration and commercially available ¹³C precursors, reducing production costs by 3–5 fold [3] [4].
Table 3: Performance Metrics of Isotopic Clopidogrel Analogs
| Attribute | cis-Clopidogrel-MP-¹³C,d3 | ¹⁴C-Clopidogrel |
|---|---|---|
| Detection Method | LC-MS/MS | Scintillation counting |
| Metabolic Half-Life (HL) | Extended (KIE effect) | Unmodified |
| Isotopic Purity | >99% | 85–90% |
| Researcher Safety | No restrictions | Radiological protocols |
| Synthesis Cost (rel.) | 1x | 3–5x |
These distinctions validate stable isotopes as optimal tracers for pharmacokinetic studies, aligning with regulatory guidance (FDA 2022) on non-radioactive isotope applications in drug development [4] [5].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1